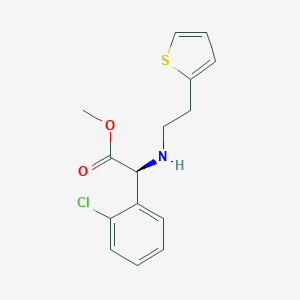

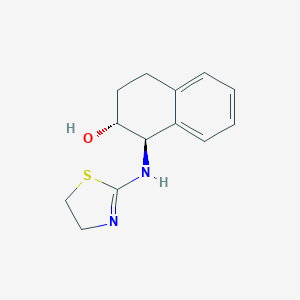

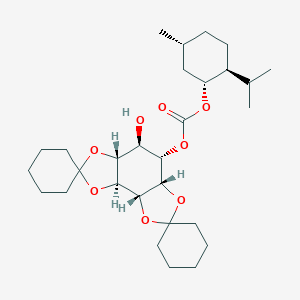

![molecular formula C8H5N3 B122306 1H-吡咯并[3,2-b]吡啶-5-碳腈 CAS No. 146767-63-7](/img/structure/B122306.png)

1H-吡咯并[3,2-b]吡啶-5-碳腈

描述

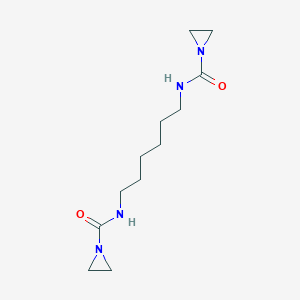

1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the broader class of pyrrolopyridines. These compounds are characterized by a fused pyrrole and pyridine ring system, which can exhibit various substituents that significantly alter their chemical and physical properties. The presence of the carbonitrile group (-CN) at the 5-position of the pyridine ring is a distinctive feature that can influence the reactivity and interaction of the molecule with other chemical entities.

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives can be achieved through several routes. For instance, the synthesis of 1H-pyrrolo[2,3-b]pyridines has been explored through five different methods, including modifications of the Madelung and Fischer syntheses, which are traditionally used for indole preparation . Similarly, 1H-pyrazolo[3,4-b]pyridines, which are structurally related to 1H-pyrrolo[3,2-b]pyridines, have been synthesized from preformed pyrazole or pyridine rings . These methods highlight the versatility in the synthetic approaches that can be adapted for the synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile.

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives has been elucidated using various spectroscopic techniques. For example, the structure of 4-(4-methoxyphenyl)-2,6-bis(methylthio)pyridine-3-carbonitrile was confirmed by X-ray crystallographic analysis . This suggests that similar analytical methods could be employed to determine the precise molecular structure of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile.

Chemical Reactions Analysis

Pyrrolopyridine derivatives exhibit a range of reactivity patterns. For instance, 1H-pyrrolo[2,3-b]pyridines have been shown to undergo various electrophilic substitution reactions such as nitration, bromination, and iodination, predominantly at the 3-position . These reactions are crucial for further functionalization of the core structure and could be relevant for the chemical manipulation of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. For example, the presence of substituents such as the carbonitrile group can affect the compound's polarity, solubility, and stability. The reactivity of the carbonitrile group in coordination reactions has been demonstrated in the formation of metal complexes, as seen in the reaction of pyridine-2-carbonitrile with various metal salts . This suggests that 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile could also form coordination complexes with metals, which could be of interest in materials science or catalysis.

科学研究应用

Application in Cancer Therapy

- Scientific Field : Oncology

- Summary of Application : 1H-Pyrrolo[3,2-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .

- Methods of Application : The specific derivative compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

- Results or Outcomes : This research has been developing a class of 1H-Pyrrolo[3,2-b]pyridine derivatives targeting FGFR with development prospects .

Application as CDK8 Inhibitor

- Scientific Field : Pharmacology

- Summary of Application : A 1H-Pyrrolo[3,2-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor, which exhibited potent kinase activity . CDK8 plays a vital role in regulating transcription and is a key colorectal oncogene associated with colorectal cancer .

- Methods of Application : The compound was found to exhibit potent kinase activity with an IC50 value of 48.6 nM . It could target CDK8 to indirectly inhibit β-catenin activity, causing downregulation of the WNT/β-catenin signal and inducing cell cycle arrest in G2/M and S phases .

- Results or Outcomes : The compound could significantly inhibit tumor growth in xenografts of colorectal cancer in vivo . It exhibited low toxicity with good bioavailability (F = 39.8%) .

Application as HIV-1 Inhibitor

- Scientific Field : Virology

- Summary of Application : 1H-Pyrrolo[3,2-b]pyridine derivatives have been found to inhibit HIV-1 . HIV-1 is a retrovirus that causes AIDS, and inhibiting its activity can help control the progression of the disease .

- Methods of Application : The specific methods of application and experimental procedures are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

Application as Topoisomerase I Inhibitors

- Scientific Field : Biochemistry

- Summary of Application : 1H-Pyrrolo[3,2-b]pyridine derivatives have been found to inhibit Topoisomerase I . Topoisomerase I is an enzyme that alters DNA supercoiling and is a target for anticancer drugs .

- Methods of Application : The specific methods of application and experimental procedures are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

Application as HIV-1 Inhibitor

- Scientific Field : Virology

- Summary of Application : 1H-Pyrrolo[3,2-b]pyridine derivatives have been found to inhibit HIV-1 . HIV-1 is a retrovirus that causes AIDS, and inhibiting its activity can help control the progression of the disease .

- Methods of Application : The specific methods of application and experimental procedures are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

Application as Antifungal Agent

- Scientific Field : Mycology

- Summary of Application : 1H-Pyrrolo[3,2-b]pyridine derivatives have been found to have antifungal properties . Fungal infections can cause a variety of diseases, and these compounds could potentially be used to treat them .

- Methods of Application : The specific methods of application and experimental procedures are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

安全和危害

属性

IUPAC Name |

1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-5-6-1-2-7-8(11-6)3-4-10-7/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSSUMUGHHKGCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)N=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435561 | |

| Record name | 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile | |

CAS RN |

146767-63-7 | |

| Record name | 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。